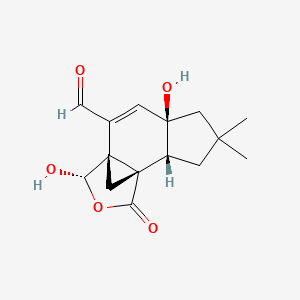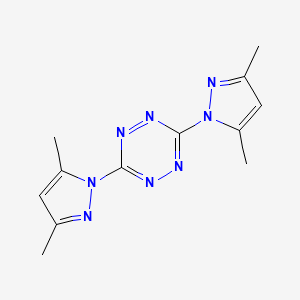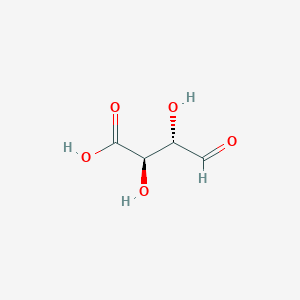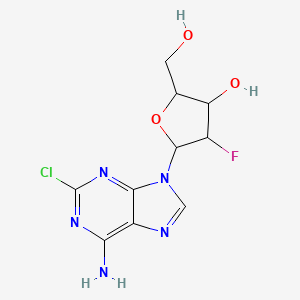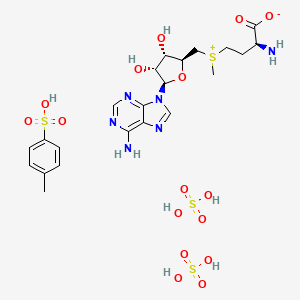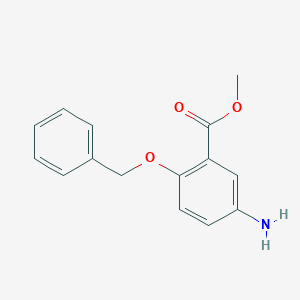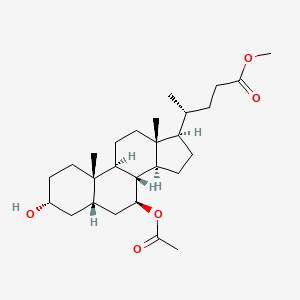
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester (7-OAUDAME) is an esterified form of ursodeoxycholic acid (UDCA) that has been developed for use in scientific research. UDCA is a naturally occurring bile acid that is found in humans and other mammals. It has been used for decades for the treatment of various liver and gallbladder diseases. 7-OAUDAME has been developed to improve the solubility of UDCA and to increase its bioavailability. This has allowed scientists to study the effects of UDCA in greater detail, as well as to explore potential new therapeutic applications.
Applications De Recherche Scientifique
1. Chemical Derivation and Crystal Structure
A study by Zhong et al. (2013) explored the chemical derivation of a compound similar to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester. The study provided insights into the crystal structure of this derivative, highlighting the significance of weak hydrogen bonds in its molecular configuration.
2. Synthesis Methods
Kuramoto et al. (1984) detailed a synthesis method for homoursodeoxycholic acid from ursodeoxycholic acid. This research contributes to understanding the synthetic pathways that could potentially be applied to this compound.
3. Microbial Reduction Applications
A study by Oda et al. (2001) focused on the microbial reduction of a related compound, methyl 7-ketolithocholate, using human intestinal bacteria. This approach is significant for understanding how this compound might be transformed or synthesized using microbial techniques.
4. Analytical Methods in Pharmacokinetics
Nobilis et al. (2001) developed analytical methods for determining ursodeoxycholic acid in blood serum. This study is relevant for understanding how this compound might be analyzed in biological systems.
5. Physico-Chemical Properties and Biological Applications
A study by Roda et al. (1994) on the synthesis of new bile acids analogs, including derivatives of ursodeoxycholic acid, informs about the physico-chemical properties and potential biological applications of similar compounds, such as this compound.
6. Electrochemical Stereoselective Reduction
Shen et al. (2021) introduced a novel method for producing ursodeoxycholic acid through electrochemical stereoselective reduction. This method may have implications for the production of this compound.
7. Anti-Angiogenic Activities
Suh et al. (1997) examined ursodeoxycholic acid and its derivatives for anti-angiogenic activities, a property that might also be relevant for the research applications of this compound.
Mécanisme D'action
Target of Action
It is related to ursodeoxycholic acid (udca), which is a naturally-occurring bile acid and has been used to treat liver disease .
Mode of Action
It’s known that udca works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .
Biochemical Pathways
Result of Action
A related compound, udcme-z-dha, has been shown to cause cell cycle arrest, and induce ros as well as mitochondrial membrane potential (mmp) loss, which may activate autophagy and in turn lead to apoptosis .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is involved in various biochemical reactions, particularly in the preparation of bile acids and 3β-Ursodeoxycholic Acid . It interacts with several enzymes and proteins, including lipase-based biocatalysts, which facilitate its transesterification with methyl acetoacetate . These interactions are essential for the synthesis of bile acid derivatives, which have significant implications in metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in bile acid synthesis, thereby impacting the overall metabolic flux within cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in the preparation of bile acids, interacting with enzymes such as 12α-hydroxysteroid dehydrogenase (12α-HSDH) to facilitate the oxidation of hydroxyl groups. These interactions lead to the formation of bile acid derivatives, which play a crucial role in metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Its degradation over time can lead to variations in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic processes, while higher doses may lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bile acid synthesis. It interacts with enzymes such as 12α-hydroxysteroid dehydrogenase (12α-HSDH) and other cofactors to facilitate the oxidation of hydroxyl groups and the formation of bile acid derivatives. These interactions are essential for maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments, thereby affecting its overall activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . These localization mechanisms are essential for its role in metabolic processes and therapeutic applications.
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJBQFRZSVOFFB-HGDNJWNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

